1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Overview
Description
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, also known as 8-MeO-QM, is a novel compound that has shown potential in scientific research. It belongs to the class of quinoline derivatives and has a molecular formula of C12H14N2O.
Scientific Research Applications
Metabolic Pathways and Antimalarial Properties
Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, highlighting the significance of methoxyquinoline derivatives in medicinal chemistry. These compounds' metabolic pathways have been studied, revealing the formation of various metabolites, some of which exhibit toxic effects, particularly in individuals with specific enzyme deficiencies. This research underscores the critical role of methoxyquinoline derivatives in developing antimalarial therapies, while also acknowledging the need for caution due to potential toxicities (Strother et al., 1981).
Neuroprotective and Therapeutic Applications
The compound 1metiq, an endogenous amine present in the mammalian brain, demonstrates the broad utility of quinoline derivatives in neuroscience. This compound, similar in structure to methoxyquinoline, shows significant neuroprotective, anti-addictive, and antidepressant-like activity in animal models of central nervous system disorders. These findings suggest the potential of methoxyquinoline derivatives in treating neurodegenerative diseases and psychiatric conditions (Antkiewicz‐Michaluk et al., 2018).
Anticancer and Antibiotic Applications
Tetrahydroisoquinoline, a structural relative of methoxyquinolines, has been explored for its therapeutic activities, including anticancer and antibiotic effects. The diversity of tetrahydroisoquinoline derivatives synthesized for various therapeutic activities highlights the potential of methoxyquinoline derivatives in drug discovery. These compounds have shown promise in treating cancer and central nervous system disorders, suggesting a broad spectrum of potential medical applications (Singh & Shah, 2017).
Analytical Chemistry Applications
Methoxyquinoline derivatives are also valuable in analytical chemistry. For instance, they can serve as reversible indicators in potassium bromate titrations, demonstrating the utility of these compounds in precise analytical methodologies. This application underscores the versatility of methoxyquinoline derivatives beyond their biological and therapeutic roles, highlighting their importance in chemical analysis (Belcher, 1949).
properties
IUPAC Name |
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-13-8-9-5-6-11(15-2)12-10(9)4-3-7-14-12/h3-7,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQJRKNTVWCJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=NC2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586306 | |
Record name | 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine | |
CAS RN |
937647-97-7 | |
Record name | 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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